1-[3-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine
CAS No.: 1183766-38-2
Cat. No.: VC2704619
Molecular Formula: C10H13F2NO
Molecular Weight: 201.21 g/mol
* For research use only. Not for human or veterinary use.
![1-[3-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine - 1183766-38-2](/images/structure/VC2704619.png)
Specification
CAS No. | 1183766-38-2 |
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Molecular Formula | C10H13F2NO |
Molecular Weight | 201.21 g/mol |
IUPAC Name | 1-[3-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine |
Standard InChI | InChI=1S/C10H13F2NO/c1-13-6-8-3-2-4-9(5-8)14-7-10(11)12/h2-5,10,13H,6-7H2,1H3 |
Standard InChI Key | GCHHKDZFDNETRE-UHFFFAOYSA-N |
SMILES | CNCC1=CC(=CC=C1)OCC(F)F |
Canonical SMILES | CNCC1=CC(=CC=C1)OCC(F)F |
Introduction
Chemical Identity and Structural Characteristics
Basic Information
1-[3-(2,2-Difluoroethoxy)phenyl]-N-methylmethanamine is identified by the CAS registry number 1183766-38-2 . This compound has a molecular formula of C10H13F2NO with a molecular weight of 201.21 g/mol . The structure consists of a phenyl ring with a 2,2-difluoroethoxy substituent at the meta position (position 3) and a N-methylmethanamine group attached to the phenyl ring.
Structural Features
The compound features several key structural elements that contribute to its chemical properties and potential biological activity:
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A phenyl ring core structure
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A 2,2-difluoroethoxy group at the meta position, containing two fluorine atoms
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A methyl-substituted amine functional group
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A methylene bridge connecting the amine group to the aromatic ring
The presence of the difluoroethoxy group is particularly noteworthy as it likely influences the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Fluorine substitution is known to significantly alter the electronic properties of organic molecules, enhancing their potential pharmaceutical applications.
Physical and Chemical Properties
Physical Properties
Based on its molecular structure and data from similar compounds, 1-[3-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine is expected to exhibit the following physical properties:
Chemical Reactivity
The chemical reactivity of 1-[3-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine can be predicted based on its functional groups:
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The secondary amine group can participate in typical amine reactions including:
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Alkylation with alkyl halides
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Acylation with acid chlorides or anhydrides
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Salt formation with acids
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Oxidation to form N-oxides
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The aromatic ring allows for electrophilic aromatic substitution reactions at unsubstituted positions, though reactivity may be modified by the existing substituents.
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The difluoroethoxy group provides unique chemical properties:
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Enhanced stability against metabolic oxidation
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Possible hydrogen bonding interactions
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Potential reactivity at the fluorine-carbon bonds under specific conditions
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Synthesis Methods
Alternative Synthesis Approaches
Alternative synthetic approaches might include:
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Direct alkylation of 3-(2,2-difluoroethoxy)benzylamine with methyl iodide or dimethyl sulfate
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Reduction of the corresponding 3-(2,2-difluoroethoxy)benzonitrile, followed by N-methylation
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Nucleophilic aromatic substitution to introduce the difluoroethoxy group onto a suitable precursor containing the N-methylmethanamine moiety
Compound | Substitution Pattern | Potential Biological Activities |
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1-[3-(2,2-Difluoroethoxy)phenyl]-N-methylmethanamine | Meta (3-position) | Moderate antimicrobial activity (predicted), potential enzyme binding |
{[2-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine | Ortho (2-position) | Enhanced lipophilicity, potentially different receptor binding profile |
{[4-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine | Para (4-position) | Demonstrated antimicrobial activity, antiviral properties, enzyme inhibition potential |
The meta-substitution in 1-[3-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine likely produces a unique electronic distribution and three-dimensional structure that could result in distinct biological target interactions compared to its isomers.
Comparative Analysis with Structural Analogs
Structural Comparison
A comprehensive understanding of 1-[3-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine benefits from comparison with its structural analogs:
Physicochemical Property Differences
The position of the difluoroethoxy group affects several key properties:
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Lipophilicity: The meta-substituted compound likely exhibits intermediate lipophilicity between the ortho and para isomers.
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Metabolic stability: All three positional isomers likely display enhanced metabolic stability compared to non-fluorinated analogs due to the presence of the difluoroethoxy group.
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Steric considerations: The meta-substitution creates a distinct three-dimensional arrangement that affects molecular recognition by biological targets.
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Electronic effects: The meta-position provides a different electronic distribution across the aromatic ring compared to ortho or para substitution.
Research Applications
Pharmaceutical Research
1-[3-(2,2-Difluoroethoxy)phenyl]-N-methylmethanamine has potential applications in pharmaceutical research:
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As a building block for the synthesis of more complex drug candidates
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As a probe for studying specific biological pathways
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As a lead compound for developing therapeutic agents with improved pharmacokinetic properties
The presence of the difluoroethoxy group enhances the compound's drug-like properties by potentially improving metabolic stability and membrane permeability.
Chemical Research Applications
In chemical research, this compound may serve as:
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A model compound for studying the effects of fluorine substitution on reaction rates and mechanisms
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An intermediate in the synthesis of more complex fluorinated molecules
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A reference compound for structure-activity relationship studies
Material Science Applications
Potential applications in material science include:
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Development of fluorine-containing polymers with unique properties
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Creation of specialty chemicals for specific industrial applications
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Investigation of structure-property relationships in fluorinated materials
Analytical Characterization
Spectroscopic Properties
The spectroscopic properties of 1-[3-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine can be predicted based on its structural features:
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NMR Spectroscopy: The 1H NMR spectrum would likely show:
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Aromatic protons in the range of 6.8-7.5 ppm
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Characteristic triplet for the CHF2 group around 6.0-6.5 ppm
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Signals for the methylene groups in the 3.5-4.5 ppm range
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N-methyl protons around 2.4-2.6 ppm
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Infrared Spectroscopy: Expected key absorption bands include:
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C-F stretching vibrations (1000-1200 cm-1)
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C-O stretching (1200-1300 cm-1)
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Aromatic C-H stretching (3000-3100 cm-1)
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Aliphatic C-H stretching (2800-3000 cm-1)
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Mass Spectrometry: The molecular ion peak would appear at m/z 201, with characteristic fragmentation patterns involving loss of the methylamine group and cleavage at the benzylic position.
Chromatographic Behavior
Based on its physical properties, 1-[3-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine would likely exhibit:
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Good retention on reverse-phase HPLC systems
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Moderate to high retention on gas chromatography columns
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Distinctive UV absorption profile with maximum absorption in the 260-280 nm range
Future Research Directions
Synthesis Optimization
Future research could focus on developing optimized synthetic routes to 1-[3-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine, including:
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Green chemistry approaches with reduced environmental impact
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Catalytic methods for more efficient conversion
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Continuous flow processes for scalable production
Biological Activity Screening
Comprehensive biological screening would be valuable to:
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Determine the actual antimicrobial spectrum of activity
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Evaluate potential antiviral effects against various viral strains
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Investigate enzyme inhibition profiles against a panel of relevant targets
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Assess pharmacokinetic properties and metabolic stability
Structure-Activity Relationship Studies
Development of a series of derivatives with systematic structural modifications could provide valuable insights into:
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The optimal position of the difluoroethoxy group for specific biological activities
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The effect of varying the amine substitution pattern
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The influence of additional substituents on the aromatic ring
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The impact of modifying the fluorination pattern
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